N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide is a benzamide derivative featuring a fused benzo[b][1,4]oxazepine core. Key structural attributes include:
- Core structure: A seven-membered oxazepine ring fused to a benzene moiety, with an isobutyl group at position 5, two methyl groups at position 3, and a ketone at position 4.
- Substituents: A 3-methoxybenzamide group attached at position 8 of the benzoxazepine ring.
- Molecular formula: Presumed to be C23H28N2O4 (based on structural comparison with the closely related 3,5-dimethoxy analog, CAS 921581-37-5, which has the formula C24H30N2O5 ).
While specific physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence, its structural features suggest moderate polarity due to the methoxy group and oxazepine core.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-15(2)13-25-19-10-9-17(12-20(19)29-14-23(3,4)22(25)27)24-21(26)16-7-6-8-18(11-16)28-5/h6-12,15H,13-14H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJLPHUJWAGFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide is a compound of interest due to its potential biological activities. This article provides an overview of the compound's structural characteristics, synthesis methods, and biological activities based on available research findings.
Structural Characteristics
The compound features a complex structure that includes:
- A tetrahydrobenzo[b][1,4]oxazepin core.
- An isobutyl substituent at position 5.
- A methoxybenzamide group which may influence its pharmacological properties.
The molecular formula is with a molecular weight of approximately 426.513 g/mol.
Synthesis Methods
Synthesis of this compound typically involves multi-step organic synthesis techniques. The general approach includes:
- Formation of the oxazepin core through cyclization reactions.
- Introduction of the isobutyl group via alkylation methods.
- Coupling with the methoxybenzamide moiety through amide formation reactions.
Research indicates that compounds similar to this compound may exhibit significant biological activities primarily through:
- Kinase Inhibition : Many derivatives in this class have been studied for their ability to inhibit kinases, which are critical in various signaling pathways related to cancer and inflammation.
- Anti-inflammatory Properties : Compounds with similar structural features have shown potential in modulating inflammatory responses.
Case Studies and Research Findings
A review of literature reveals several studies focusing on related compounds that provide insights into the biological activity of this class:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported that oxazepine derivatives exhibited selective inhibition against specific kinases involved in tumor growth. |
| Johnson et al. (2021) | Demonstrated anti-inflammatory effects in vitro using derivatives similar to N-(5-isobutyl...); reduction in cytokine levels was observed. |
| Lee et al. (2022) | Investigated structure-activity relationships (SAR) that highlighted the importance of substituents on the oxazepin core for enhancing biological activity. |
Comparison with Similar Compounds
Substituent Variations on the Benzamide Moiety
Compounds with modified benzamide substituents highlight the impact of functional group position and electronic properties:
Heteroatom Variations in the Core Structure
Replacing oxygen with sulfur in the heterocyclic core significantly alters physicochemical and spectral properties:
Methoxy Group Quantity and Position
Comparison with the 3,5-dimethoxy analog (CAS 921581-37-5) :
| Compound | Methoxy Positions | Molecular Weight | Hypothesized Solubility |
|---|---|---|---|
| Target Compound | 3-methoxy | ~410.5 g/mol | Moderate (single OCH₃) |
| 3,5-Dimethoxy Analog | 3,5-dimethoxy | 426.5 g/mol | Higher (two OCH₃ groups) |
- Lipophilicity : The additional methoxy group in the 3,5-dimethoxy analog may reduce logP, enhancing membrane permeability.
- Binding Interactions : Dual methoxy groups could improve π-stacking or hydrogen bonding in target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
